

# Physical and chemical properties of (2-Bromoethyl)(trityl)sulfane

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## Compound of Interest

Compound Name: *Triphenylmethyl(2-bromoethyl) sulfide*

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## An In-depth Technical Guide to (2-Bromoethyl)(trityl)sulfane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (2-Bromoethyl)(trityl)sulfane, a bifunctional molecule with potential applications in organic synthesis and drug development. Due to the limited availability of experimental data in peer-reviewed literature for this specific compound, this guide combines reported data with plausible, extrapolated information based on well-established chemical principles.

## Chemical Identity and Physical Properties

(2-Bromoethyl)(trityl)sulfane, also known as **Triphenylmethyl(2-bromoethyl) sulfide**, is a solid organic compound. The presence of the bulky trityl group confers significant steric hindrance around the sulfur atom, while the bromoethyl group provides a reactive site for nucleophilic substitution.

Table 1: Physical and Chemical Properties of (2-Bromoethyl)(trityl)sulfane

Property	Value	Source/Method
IUPAC Name	[2-(Tritylsulfanyl)ethyl]bromide	IUPAC Nomenclature
Synonyms	(2-Bromoethyl) (triphenylmethyl)sulfane, Triphenylmethyl(2-bromoethyl) sulfide	PubChem[1]
CAS Number	157522-54-8	A2B Chem, Sigma-Aldrich[2] [3]
Molecular Formula	C21H19BrS	PubChem[1]
Molecular Weight	383.34 g/mol	PubChem[1]
Physical Form	White to off-white powder or crystals	Inferred from supplier data
Melting Point	Not experimentally determined. Expected to be a solid with a defined melting point.	N/A
Boiling Point	Not determined. Likely to decompose upon heating at atmospheric pressure.	N/A
Solubility	Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Insoluble in water.	Inferred from structure
Storage	Sealed in a dry environment at 2-8°C	Sigma-Aldrich[3]

## Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of (2-Bromoethyl)(trityl)sulfane is not readily available in the literature, a plausible and efficient synthesis can be achieved through the S-alkylation of trityl mercaptan with an excess of 1,2-dibromoethane.

## Proposed Synthetic Protocol

Reaction:

Materials:

- Trityl mercaptan ((C<sub>6</sub>H<sub>5</sub>)<sub>3</sub>CSH)
- 1,2-Dibromoethane
- A suitable base (e.g., sodium hydride, potassium carbonate)
- Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

- To a solution of trityl mercaptan in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., 1.1 equivalents of sodium hydride) portion-wise at 0°C.
- Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the thiolate.
- Add an excess (e.g., 5-10 equivalents) of 1,2-dibromoethane to the reaction mixture.
- Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and quench carefully with deionized water.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

- Combine the organic layers and wash with deionized water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

## Purification

The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the desired product, as identified by TLC, are combined and the solvent is removed under reduced pressure to yield (2-Bromoethyl)(trityl)sulfane as a solid.



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Proposed workflow for the synthesis and purification of (2-Bromoethyl)(trityl)sulfane.

## Spectroscopic and Analytical Data

While experimentally obtained spectra for (2-Bromoethyl)(trityl)sulfane are not available in public databases, the expected data based on its structure are summarized below.

Table 2: Predicted Spectroscopic Data for (2-Bromoethyl)(trityl)sulfane

Technique	Expected Features
$^1\text{H}$ NMR	- Aromatic protons (trityl group): Multiplet around $\delta$ 7.2-7.5 ppm (15H). - Methylene protons adjacent to sulfur (-S-CH <sub>2</sub> -): Triplet around $\delta$ 2.5-2.8 ppm (2H). - Methylene protons adjacent to bromine (-CH <sub>2</sub> -Br): Triplet around $\delta$ 3.3-3.6 ppm (2H).
$^{13}\text{C}$ NMR	- Aromatic carbons (trityl group): Multiple signals in the range of $\delta$ 125-145 ppm. - Quaternary carbon of the trityl group (-C(Ph) <sub>3</sub> ): Signal around $\delta$ 65-70 ppm. - Methylene carbon adjacent to sulfur (-S-CH <sub>2</sub> -): Signal around $\delta$ 35-40 ppm. - Methylene carbon adjacent to bromine (-CH <sub>2</sub> -Br): Signal around $\delta$ 30-35 ppm.
Mass Spec (ESI+)	- [M+Na] <sup>+</sup> : Expected around m/z 406.0. - Fragment ion: Prominent peak at m/z 243.1 corresponding to the trityl cation [(C <sub>6</sub> H <sub>5</sub> ) <sub>3</sub> C] <sup>+</sup> .
IR Spectroscopy	- Aromatic C-H stretch: $\sim$ 3050 cm <sup>-1</sup> . - Aliphatic C-H stretch: $\sim$ 2950 cm <sup>-1</sup> . - Aromatic C=C stretch: $\sim$ 1600 and 1490 cm <sup>-1</sup> . - C-Br stretch: $\sim$ 600-700 cm <sup>-1</sup> .

## Chemical Reactivity and Applications in Drug Development

(2-Bromoethyl)(trityl)sulfane is a bifunctional molecule. The trityl group serves as a protecting group for the thiol, which can be deprotected under acidic conditions to reveal the free thiol. The bromoethyl moiety is susceptible to nucleophilic attack, allowing for the conjugation of this molecule to other substrates.

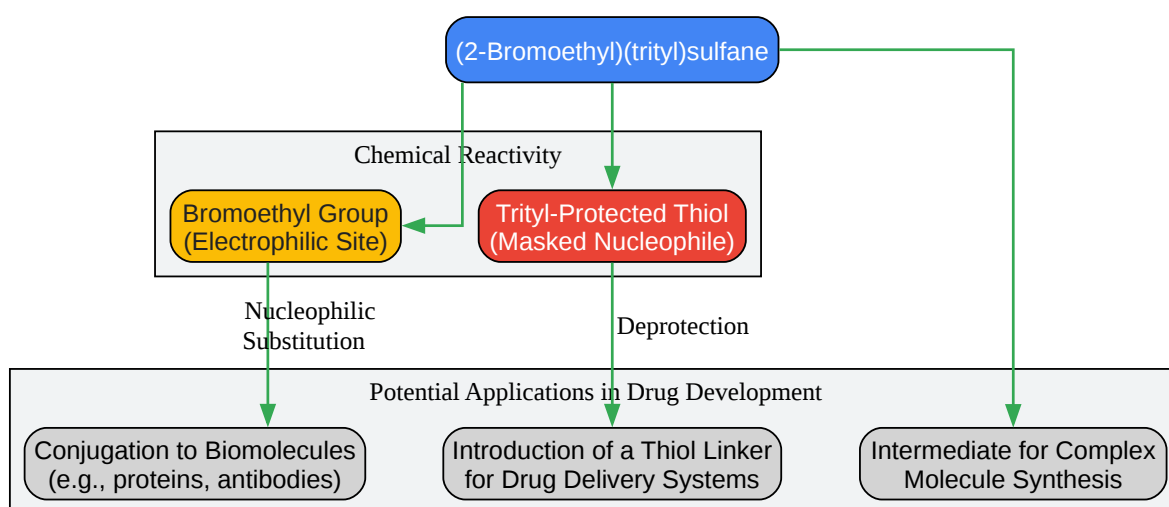
### Key Reactions

- Nucleophilic Substitution:** The bromine atom can be displaced by a variety of nucleophiles (e.g., amines, carboxylates, thiolates) to form new carbon-heteroatom bonds.

- Deprotection of the Thiol: The trityl group can be removed using mild acidic conditions (e.g., trifluoroacetic acid in the presence of a scavenger like triethylsilane) to yield the free thiol.

## Potential Applications in Drug Development

The structure of (2-Bromoethyl)(trityl)sulfane makes it a potentially useful building block in drug development, particularly in the areas of bioconjugation and the synthesis of targeted drug delivery systems. The protected thiol allows for the manipulation of other parts of a molecule without interference from the highly reactive thiol group.



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Logical relationship of (2-Bromoethyl)(trityl)sulfane's functionalities and potential applications.

## Safety Information

(2-Bromoethyl)(trityl)sulfane is classified with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.

- H319: Causes serious eye irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated fume hood.

Disclaimer: The information provided in this technical guide is intended for experienced researchers and professionals. The proposed experimental protocols and predicted data are for informational purposes only and have not been independently verified. All laboratory work should be conducted with appropriate safety measures and by qualified individuals.

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## References

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